molecular formula C7H13BrO2 B13069281 2-Bromopropyl 2-methylpropanoate CAS No. 110204-47-2

2-Bromopropyl 2-methylpropanoate

Katalognummer: B13069281
CAS-Nummer: 110204-47-2
Molekulargewicht: 209.08 g/mol
InChI-Schlüssel: WHQOSPSTIXWNGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromopropyl 2-methylpropanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester that finds applications in various fields of chemistry and industry. This compound is known for its reactivity and versatility in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromopropyl 2-methylpropanoate can be synthesized through the esterification of 2-bromopropanol with 2-methylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromopropyl 2-methylpropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or alcohols, depending on the nucleophile used.

    Elimination Reactions: Alkenes.

    Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

2-Bromopropyl 2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromopropyl 2-methylpropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations to create complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-2-methylpropanoic acid
  • 2-Bromo-2-methylpropane
  • 2-Bromo-2-methylpropyl acetate

Uniqueness

2-Bromopropyl 2-methylpropanoate is unique due to its ester functionality combined with a bromine atom, making it a versatile intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it valuable in both research and industrial applications.

Eigenschaften

CAS-Nummer

110204-47-2

Molekularformel

C7H13BrO2

Molekulargewicht

209.08 g/mol

IUPAC-Name

2-bromopropyl 2-methylpropanoate

InChI

InChI=1S/C7H13BrO2/c1-5(2)7(9)10-4-6(3)8/h5-6H,4H2,1-3H3

InChI-Schlüssel

WHQOSPSTIXWNGA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)OCC(C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.